Astaxanthin dipalmitate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hexadecanoyloxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethyl-2-oxocyclohex-3-en-1-yl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H112O6/c1-13-15-17-19-21-23-25-27-29-31-33-35-37-49-67(73)77-65-55-71(9,10)63(61(7)69(65)75)53-51-59(5)47-41-45-57(3)43-39-40-44-58(4)46-42-48-60(6)52-54-64-62(8)70(76)66(56-72(64,11)12)78-68(74)50-38-36-34-32-30-28-26-24-22-20-18-16-14-2/h39-48,51-54,65-66H,13-38,49-50,55-56H2,1-12H3/b40-39+,45-41+,46-42+,53-51+,54-52+,57-43+,58-44+,59-47+,60-48+/t65-,66-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCSBYMDXUESFD-XXRXXVCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CC(C(=C(C1=O)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@@H]1C(=O)C(=C(C(C1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)[C@H](CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)\C)\C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H112O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1073.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Astaxanthin Dipalmitate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Astaxanthin (B1665798), a high-value ketocarotenoid, is renowned for its potent antioxidant properties, exceeding those of many other carotenoids.[1][2][3] However, its inherent lipophilicity and instability to light, heat, and oxygen present significant challenges for its application in pharmaceuticals and nutraceuticals.[4][5] Esterification of astaxanthin's hydroxyl groups with fatty acids, such as palmitic acid, to form astaxanthin dipalmitate, significantly enhances its stability and modulates its bioavailability.[6][7] This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, focusing on both enzymatic and chemical methodologies. It includes detailed experimental protocols, quantitative data summaries, and visual diagrams to aid researchers in the development and optimization of synthesis processes.

Synthesis Pathways

The synthesis of this compound from free astaxanthin involves the esterification of the two hydroxyl groups at the 3 and 3' positions of the molecule with palmitic acid. This can be achieved through two main routes: enzyme-catalyzed synthesis and chemical synthesis.

Enzymatic Synthesis Pathway

Enzymatic synthesis is favored for its high specificity, mild reaction conditions, and environmentally friendly nature, which minimizes the formation of unwanted isomers and byproducts.[8] The most common enzymes used for this purpose are lipases, which catalyze the esterification reaction between astaxanthin and a palmitoyl (B13399708) group donor.

The general reaction is as follows: Astaxanthin + 2 Palmitic Acid (or its activated form) ---(Lipase)---> this compound + 2 H₂O

Key components and considerations for this pathway include:

-

Enzyme Source: Lipases from various microbial sources like Candida sp., Pseudomonas sp., and Penicillium sp. have been effectively used for carotenoid esterification.[9][10][11] Immobilized lipases are often preferred to improve stability and reusability.[9]

-

Acyl Donor: Palmitic acid itself can be used, but for more efficient reactions, an activated form such as palmitic anhydride (B1165640) or a vinyl palmitate ester is often employed to drive the reaction equilibrium towards product formation.

-

Solvent System: The reaction is typically carried out in a non-polar organic solvent like hexane (B92381) or acetone (B3395972) to solubilize the lipophilic astaxanthin and fatty acid substrates.[12] Anhydrous or low-water conditions are crucial to prevent the reverse reaction (hydrolysis).[8][9]

-

Reaction Conditions: Temperature, substrate molar ratio, and reaction time are critical parameters that must be optimized to maximize yield.

Chemical Synthesis Pathway

Chemical synthesis offers a more rapid and often higher-yielding route, but it can require harsher conditions and less specific reagents, potentially leading to side-product formation and degradation of the sensitive astaxanthin molecule. A common method involves using a more reactive acyl donor, such as palmitoyl chloride, in the presence of a base.[13]

The general reaction is as follows: Astaxanthin + 2 Palmitoyl Chloride ---(Base)---> this compound + 2 HCl

Key components and considerations for this pathway include:

-

Acyl Donor: Palmitoyl chloride is highly reactive and readily acylates the hydroxyl groups of astaxanthin.

-

Catalyst/Base: A nitrogen-containing base, such as pyridine (B92270) or triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[13]

-

Solvent System: An aprotic organic solvent like dichloromethane (B109758) or chloroform (B151607) is required to dissolve the reactants and prevent unwanted side reactions with the solvent.

-

Reaction Conditions: The reaction is often performed at low to ambient temperatures to control the reactivity and minimize degradation of astaxanthin.[13] Post-reaction purification is critical to remove excess reagents and byproducts.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Response surface-based media optimization for astaxanthin production in Corynebacterium glutamicum [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. japsonline.com [japsonline.com]

- 5. Astaxanthin: A comprehensive review of synthesis, biological activities and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Production and therapeutic use of astaxanthin in the nanotechnology era - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Astaxanthin as a King of Ketocarotenoids: Structure, Synthesis, Accumulation, Bioavailability and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enzymatic synthesis of astaxanthin n-octanoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Astaxanthin preparation by lipase-catalyzed hydrolysis of its esters from Haematococcus pluvialis algal extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CN104513844A - Lipase catalysis method for synthesis of astaxanthin succinate - Google Patents [patents.google.com]

- 13. US20170305849A1 - Method for producing astaxanthin esters - Google Patents [patents.google.com]

Astaxanthin dipalmitate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astaxanthin (B1665798) dipalmitate, the diester of the potent antioxidant astaxanthin and palmitic acid, presents a promising molecule for pharmaceutical and nutraceutical applications. Its enhanced stability and bioavailability compared to free astaxanthin make it a subject of increasing interest. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols for astaxanthin dipalmitate, tailored for professionals in research and drug development.

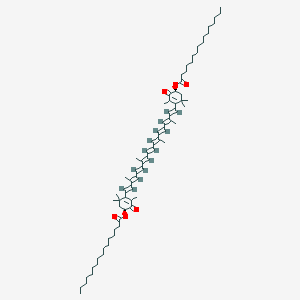

Chemical Structure and Identification

This compound is a carotenoid diester. The core structure is astaxanthin, a xanthophyll characterized by two β-ionone rings substituted with hydroxyl and keto groups. In this compound, both hydroxyl groups at the 3 and 3' positions are esterified with palmitic acid, a 16-carbon saturated fatty acid.

Chemical Name: (3S,3'S)-3,3'-bis(palmitoyloxy)-β,β-carotene-4,4'-dione

CAS Number: 2614-13-2

Molecular Formula: C72H112O6

Molecular Weight: 1073.68 g/mol

The esterification with palmitic acid significantly increases the lipophilicity of the astaxanthin molecule.

Physicochemical Properties

The esterification of astaxanthin with palmitic acid modifies its physicochemical properties, most notably enhancing its stability. While specific quantitative data for this compound is not extensively available in publicly accessible literature, general trends for astaxanthin esters indicate improved resistance to degradation.

Table 1: Physicochemical Properties of Astaxanthin and Astaxanthin Esters

| Property | Free Astaxanthin | This compound (and other esters) | References |

| Melting Point (°C) | 215-216 | Data not available for specific dipalmitate form. Generally higher than free form. | |

| Solubility | Soluble in organic solvents like chloroform, dichloromethane (B109758), DMSO, and acetone.[1] Poorly soluble in water. | Presumed to have enhanced solubility in nonpolar organic solvents due to increased lipophilicity. | |

| Stability | Susceptible to degradation by heat, light, and oxygen. | More stable than free astaxanthin, particularly against thermal degradation.[2][3] Diesters are generally more stable than monoesters.[3][4] |

Biological Activity and Signaling Pathways

Astaxanthin is renowned for its potent antioxidant and anti-inflammatory properties, which are attributed to its unique molecular structure that allows it to quench free radicals and reactive oxygen species (ROS) effectively.[5][6][7] this compound, upon oral administration, is hydrolyzed to free astaxanthin in the gut before absorption, suggesting that its biological activities are mediated by the parent astaxanthin molecule.[2] However, studies suggest that the esterified forms may possess superior antioxidant activity in some contexts and exhibit higher bioavailability.[2][8][9][10]

Antioxidant Activity

Astaxanthin is a powerful antioxidant, reported to be significantly more potent than other carotenoids and vitamin E.[6][7] Its ability to span the cell membrane allows it to protect against oxidative stress in both the lipid and aqueous compartments of the cell. Some studies indicate that esterified forms of astaxanthin show higher antioxidant activity compared to the free form in both in vitro and in vivo models.[10]

Anti-inflammatory Effects

Astaxanthin exhibits significant anti-inflammatory effects by modulating key signaling pathways involved in inflammation. It has been shown to suppress the activation of the NF-κB pathway, a central regulator of inflammatory responses, thereby reducing the production of pro-inflammatory cytokines.[11]

Key Signaling Pathways Modulated by Astaxanthin

Astaxanthin's diverse biological effects are mediated through its interaction with multiple cellular signaling pathways.

-

Nrf2 Signaling Pathway: Astaxanthin is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. By activating Nrf2, astaxanthin enhances the cell's endogenous antioxidant defense mechanisms.

-

NF-κB Signaling Pathway: Astaxanthin can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that controls the expression of genes involved in inflammation, immune response, and cell survival. By suppressing NF-κB, astaxanthin reduces the production of pro-inflammatory mediators.

-

PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell growth, proliferation, and survival. Astaxanthin has been shown to modulate this pathway, which may contribute to its protective effects in various disease models.

-

MAPK Signaling Pathway: Mitogen-activated protein kinase (MAPK) pathways are involved in a variety of cellular processes, including stress responses, apoptosis, and inflammation. Astaxanthin can influence MAPK signaling, further contributing to its anti-inflammatory and cytoprotective effects.

Diagram 1: Astaxanthin's Modulation of Key Signaling Pathways

Caption: Astaxanthin modulates key signaling pathways to exert its antioxidant and anti-inflammatory effects.

Experimental Protocols

Synthesis of this compound

This protocol is based on the general principles of esterification of astaxanthin.

Materials:

-

Astaxanthin

-

Palmitoyl (B13399708) chloride

-

Anhydrous pyridine (B92270) (or another suitable base)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Argon or Nitrogen gas

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate (B1210297) for chromatography

Procedure:

-

Dissolve astaxanthin in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution in an ice bath.

-

Add anhydrous pyridine to the solution.

-

Slowly add a solution of palmitoyl chloride in anhydrous DCM to the reaction mixture dropwise using a dropping funnel.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a small amount of water.

-

Extract the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.

Diagram 2: Experimental Workflow for this compound Synthesis and Purification

Caption: A general workflow for the synthesis and purification of this compound.

Analysis of this compound

4.2.1 High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the analysis and quantification of astaxanthin and its esters.

-

Column: A C18 or C30 reversed-phase column is typically used.[12][13][14]

-

Mobile Phase: A gradient of methanol, water, and an organic solvent like dichloromethane or acetonitrile (B52724) is commonly employed.[13][14][15]

-

Detection: A UV-Vis detector set at the maximum absorbance wavelength of astaxanthin (around 470-480 nm) is used for quantification.[12][16]

-

Sample Preparation: Samples containing astaxanthin esters may require saponification (hydrolysis) to quantify total astaxanthin content.

4.2.2 Mass Spectrometry (MS)

Mass spectrometry is used for the identification and structural confirmation of this compound.

-

Ionization Techniques: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly used.[17][18]

-

Fragmentation Analysis: MS/MS analysis can confirm the presence of the astaxanthin core and the palmitate ester groups by observing characteristic fragment ions.[17][19]

4.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the complete structural elucidation of this compound, confirming the ester linkages and the overall molecular structure.[20][21][22][23]

Conclusion

This compound offers significant advantages over free astaxanthin in terms of stability, making it a more robust candidate for formulation in pharmaceutical and nutraceutical products. While its biological effects are primarily mediated by the parent astaxanthin molecule following in vivo hydrolysis, the ester form may offer enhanced bioavailability. Further research is warranted to fully elucidate the specific physicochemical properties of this compound and to conduct direct comparative studies of its biological activities against free astaxanthin in various therapeutic models. The experimental protocols outlined in this guide provide a solid foundation for researchers to synthesize, purify, and analyze this promising compound.

References

- 1. Physicochemical Properties and Cellular Uptake of Astaxanthin-Loaded Emulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermal stability and oral absorbability of astaxanthin esters from Haematococcus pluvialis in Balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of molecular structure of astaxanthin esters on their stability and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Astaxanthin: A Potential Mitochondrial-Targeted Antioxidant Treatment in Diseases and with Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. blog.yanggebiotech.com [blog.yanggebiotech.com]

- 7. nanu-skincare.com [nanu-skincare.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of the effect of non-esterified and esterified astaxanthins on endurance performance in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Oxidant and Anti-Inflammatory Effects of Astaxanthin on Gastrointestinal Diseases [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Analysis and identification of astaxanthin and its carotenoid precursors from Xanthophyllomyces dendrorhous by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. znaturforsch.com [znaturforsch.com]

- 15. Biological Extraction, HPLC Quantification and Medical Applications of Astaxanthin Extracted from Crawfish “Procambarus clarkii” Exoskeleton By-Product - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Development and validation of reliable astaxanthin quantification from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. rsc.org [rsc.org]

- 22. files.core.ac.uk [files.core.ac.uk]

- 23. Determination of astaxanthin and astaxanthin esters in the microalgae Haematococcus pluvialis by LC-(APCI)MS and characterization of predominant carotenoid isomers by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Astaxanthin Dipalmitate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Astaxanthin (B1665798) Dipalmitate, a diester of the potent antioxidant astaxanthin. This document is intended for researchers, scientists, and drug development professionals interested in the physicochemical properties, synthesis, and biological activities of this compound.

Core Data Summary

Astaxanthin dipalmitate is the diprotonated ester form of astaxanthin, where both hydroxyl groups are esterified with palmitic acid. This modification significantly increases the lipophilicity of the astaxanthin molecule.

| Property | Value | Source |

| CAS Number | 261413 | - |

| Molecular Formula | C72H112O6 | Calculated |

| Molecular Weight | 1073.70 g/mol | Calculated |

Molecular Weight Calculation:

-

Molecular Weight of Astaxanthin (C40H52O4): ~596.85 g/mol

-

Molecular Weight of Palmitic Acid (C16H32O2): ~256.42 g/mol

-

Molecular Weight of Water (H2O): ~18.02 g/mol

-

This compound = (Molecular Weight of Astaxanthin) + 2 * (Molecular Weight of Palmitic Acid) - 2 * (Molecular Weight of Water)

-

= 596.85 + 2 * 256.42 - 2 * 18.02 = 1073.7 g/mol

Experimental Protocols

This section details key experimental methodologies relevant to the synthesis, purification, and biological evaluation of this compound.

Synthesis of this compound (Enzymatic Esterification)

This protocol is adapted from methods described for the enzymatic esterification of astaxanthin with other fatty acids.

Materials:

-

Astaxanthin

-

Palmitic Acid

-

Immobilized lipase (B570770) (e.g., from Candida antarctica)

-

Organic solvent (e.g., hexane, acetone)

-

Molecular sieves (for dehydration)

Procedure:

-

Dissolve astaxanthin and a molar excess of palmitic acid in the chosen organic solvent in a sealed reaction vessel.

-

Add dehydrated molecular sieves to the mixture to remove any residual water.

-

Add immobilized lipase to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 40-50°C) with constant stirring for 24-72 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, filter the mixture to remove the immobilized enzyme.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting this compound using column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate (B1210297) gradient).

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is for the separation and quantification of this compound.

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

-

A gradient of two or more solvents is typically used. For example:

-

Solvent A: Methanol (B129727)/Water (e.g., 95:5 v/v)

-

Solvent B: Dichloromethane or Methyl tert-butyl ether

-

-

A gradient program should be developed to effectively separate astaxanthin, its mono- and di-palmitate esters.

Procedure:

-

Prepare standard solutions of astaxanthin and purified this compound in a suitable solvent (e.g., acetone, dichloromethane).

-

Prepare the sample by dissolving the reaction mixture or final product in the mobile phase or a compatible solvent.

-

Set the detector wavelength to the maximum absorbance of astaxanthin (around 470-480 nm).

-

Inject the standards and samples onto the HPLC system.

-

Identify and quantify the peaks based on the retention times and peak areas of the standards.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the ability of this compound to scavenge the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

-

This compound

-

DPPH solution in methanol

-

Methanol

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, acetone) and then dilute to various concentrations with methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of the this compound solution to the wells.

-

Include a control with methanol instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This assay evaluates the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

-

RAW 264.7 macrophage cell line

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent (for NO measurement)

-

MTT or similar cell viability assay reagent

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours. Determine non-toxic concentrations beforehand using an MTT assay.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no this compound) and an LPS-only control.

-

After incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess Reagent according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (e.g., 540 nm).

-

Calculate the percentage of NO inhibition relative to the LPS-only control.

Signaling Pathways and Experimental Workflows

The biological effects of astaxanthin are mediated through its interaction with several key signaling pathways. While research on this compound is less extensive, it is presumed to exert its effects through similar mechanisms following cellular uptake and potential hydrolysis to free astaxanthin.

A Technical Guide to the Natural Sources of Astaxanthin Dipalmitate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astaxanthin (B1665798), a xanthophyll carotenoid, is a pigment of significant interest in the pharmaceutical, nutraceutical, and aquaculture industries due to its potent antioxidant properties. In nature, astaxanthin predominantly exists in its esterified form, with astaxanthin dipalmitate being a prominent diester. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailing its quantification, the experimental protocols for its analysis, and the biosynthetic pathways leading to its formation.

Natural Sources and Quantitative Analysis of Astaxanthin Esters

The primary producers of astaxanthin are microorganisms, which serve as the base of the food chain for many aquatic animals. The accumulation of astaxanthin, and specifically its esters like dipalmitate, varies significantly among different natural sources.

Microalgae: Haematococcus pluvialis

The green microalga Haematococcus pluvialis is the most commercially significant natural source of astaxanthin.[1][2] Under stress conditions such as high salinity, nitrogen deficiency, or intense light, H. pluvialis transitions from a green vegetative state to a red cyst stage, accumulating astaxanthin up to 1-5% of its dry weight.[2] In this red stage, astaxanthin is predominantly found as a complex mixture of esters.[3]

| Source Organism | Total Astaxanthin Content (% of dry weight) | Astaxanthin Monoesters (%) | Astaxanthin Diesters (%) | Free Astaxanthin (%) | Reference |

| Haematococcus pluvialis (red stage) | 1-5 | ~70 | ~25 | ~5 | [4][5] |

Plants: Adonis aestivalis and Adonis amurensis

Several species of the plant genus Adonis, notably Adonis aestivalis and Adonis amurensis, are unique among terrestrial plants for their ability to synthesize and accumulate astaxanthin in their petals.[6][7] The astaxanthin in these flowers is also predominantly in the esterified form.

| Source Organism | Part | Total Astaxanthin Content (% of dry weight) | Astaxanthin Monoesters (%) | Astaxanthin Diesters (%) | Free Astaxanthin (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Adonis aestivalis | Petals | Not specified | 13.8 | 72.2 | 1.4 |[8][9] | | Adonis amurensis | Flower | 1.31 | Not specified | >86.5 | Not specified |[10] | | Adonis amurensis | Upper red part of petal | 3.31 | Not specified | Not specified | Not specified |[10] |

Yeast: Xanthophyllomyces dendrorhous

The yeast Xanthophyllomyces dendrorhous (formerly known as Phaffia rhodozyma) is another microbial source of astaxanthin. Unlike H. pluvialis, which produces the (3S, 3'S)-isomer of astaxanthin, X. dendrorhous synthesizes the (3R, 3'R)-isomer.[11]

Quantitative data on the specific proportions of astaxanthin esters in X. dendrorhous is less readily available in the reviewed literature.

Marine Animals

Various marine animals, including salmon, shrimp, krill, and crustaceans, accumulate astaxanthin through their diet, which primarily consists of astaxanthin-producing microorganisms.[11] The astaxanthin is responsible for the characteristic red-orange pigmentation of their flesh and exoskeletons. While these are sources of dietary astaxanthin, the concentration is generally lower than in the primary producers.

Experimental Protocols

Accurate quantification of this compound and other esters requires specific protocols for extraction and analysis, often involving the hydrolysis of the esters to measure the total astaxanthin content.

Protocol 1: Extraction and Quantification of Astaxanthin Esters from Haematococcus pluvialis

This protocol is adapted from methodologies described for the analysis of astaxanthin from microalgae.[12][13][14]

1. Biomass Preparation:

-

Harvest H. pluvialis cells in the red cyst stage by centrifugation.

-

Lyophilize (freeze-dry) the cell pellet to obtain a dry biomass.

2. Extraction:

-

Weigh approximately 10-20 mg of the dried biomass into a microcentrifuge tube.

-

Add 1 mL of acetone (B3395972) and vortex vigorously for 5 minutes to disrupt the cells and extract the pigments.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction process on the pellet two more times with fresh acetone.

-

Pool the acetone extracts.

3. Enzymatic Hydrolysis (De-esterification):

-

Evaporate the pooled acetone extract to dryness under a stream of nitrogen.

-

Re-dissolve the dried extract in 3 mL of acetone.

-

Add 2 mL of 50 mM TRIS buffer (pH 7.0).[13]

-

Add 600 µL of cholesterol esterase solution (e.g., from Pseudomonas fluorescens) at a concentration of approximately 3.3 U/mL in the same TRIS buffer.[13]

-

Incubate the mixture in a water bath at 37°C for 30-60 minutes in the dark.[2]

4. Liquid-Liquid Extraction of Free Astaxanthin:

-

After hydrolysis, add 2 mL of hexane (B92381) or petroleum ether to the reaction mixture.[15]

-

Vortex vigorously for 2 minutes to extract the de-esterified astaxanthin into the organic phase.

-

Centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

Carefully collect the upper organic layer containing the free astaxanthin.

-

Evaporate the organic solvent under nitrogen.

5. UHPLC/HPLC Analysis:

-

Reconstitute the dried extract in a known volume of a suitable solvent (e.g., acetone or the mobile phase).

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.7 µm, 3.0 x 100 mm).[13]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).[13]

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV/Vis detector at 474-480 nm.[1]

-

Quantification: Use a calibration curve prepared with a certified astaxanthin standard.

-

Protocol 2: Analysis of Astaxanthin Esters in Adonis Petals

This protocol is based on general methods for carotenoid analysis from plant tissues.

1. Sample Preparation:

-

Collect fresh petals of Adonis aestivalis or Adonis amurensis.

-

Freeze-dry the petals and grind them into a fine powder.

2. Extraction:

-

Extract a known weight of the powdered petal tissue with a mixture of acetone and methanol (B129727) (7:3, v/v) until the tissue is colorless.

-

Pool the extracts and partition with diethyl ether and water.

-

Collect the upper ether layer containing the carotenoids.

-

Wash the ether layer with water to remove any residual methanol.

-

Dry the ether extract over anhydrous sodium sulfate.

3. Saponification (Alkaline Hydrolysis):

-

Evaporate the ether extract to dryness.

-

Add 10% (w/v) methanolic potassium hydroxide.

-

Leave the mixture overnight at room temperature in the dark to saponify the chlorophylls (B1240455) and hydrolyze the astaxanthin esters.

4. Extraction of Free Astaxanthin:

-

After saponification, add diethyl ether and water to partition the mixture.

-

Collect the ether layer containing the free astaxanthin.

-

Wash the ether layer with water until it is free of alkali.

-

Dry the ether extract over anhydrous sodium sulfate.

5. HPLC Analysis:

-

Evaporate the final ether extract to dryness and redissolve in a known volume of the HPLC mobile phase.

-

Analyze by HPLC using similar conditions as described in Protocol 1.

Biosynthetic Pathways

The formation of this compound involves two key stages: the biosynthesis of free astaxanthin and its subsequent esterification with fatty acids.

Biosynthesis of Free Astaxanthin

The biosynthesis of astaxanthin from β-carotene varies between different organisms.

-

In Haematococcus pluvialis , the pathway involves the ketolation of β-carotene to canthaxanthin, followed by hydroxylation to astaxanthin. This process is catalyzed by β-carotene ketolase (BKT) and β-carotene hydroxylase (CHY).[16]

-

In Adonis aestivalis , a unique pathway exists where β-carotene is converted to astaxanthin through the action of two enzymes: a carotenoid β-ring 4-dehydrogenase (CBFD) and a carotenoid 4-hydroxy-β-ring 4-dehydrogenase.[6][7]

Esterification of Astaxanthin

Free astaxanthin is esterified with fatty acids to form monoesters and diesters, including this compound. This process is catalyzed by specific enzymes. Recent research has identified a bifunctional diacylglycerol acyltransferase (DGAT) as being responsible for the biosynthesis of astaxanthin esters in Schizochytrium sp..[17] Similar enzymes are believed to be involved in H. pluvialis.[17] The esterification process increases the lipophilicity and stability of astaxanthin.[11]

Conclusion

Haematococcus pluvialis and species of the Adonis genus are the most significant natural sources of this compound and other astaxanthin esters. The quantification of these compounds requires precise extraction and analytical methods, often involving enzymatic or chemical hydrolysis to facilitate measurement by HPLC. The biosynthesis of astaxanthin esters is a two-step process involving the initial formation of free astaxanthin followed by enzymatic esterification with fatty acids. Further research into the specific enzymes and regulatory mechanisms of astaxanthin esterification in these organisms will be crucial for optimizing their production for pharmaceutical and other high-value applications.

References

- 1. accedacris.ulpgc.es [accedacris.ulpgc.es]

- 2. Astaxanthin accumulation in the green microalga Haematococcus pluvialis: Effect of initial phosphate concentration and stepwise/continuous light stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Astaxanthin Extract from Haematococcus pluvialis and Its Fractions of Astaxanthin Mono- and Diesters Obtained by CCC Show Differential Antioxidant and Cytoprotective Effects on Naïve-Mouse Spleen Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deesterification of astaxanthin and intermediate esters from Haematococcus pluvialis subjected to stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Haematococcus pluvialis as a Potential Source of Astaxanthin with Diverse Applications in Industrial Sectors: Current Research and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elucidation of the pathway to astaxanthin in the flowers of Adonis aestivalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Elucidation of the Pathway to Astaxanthin in the Flowers of Adonis aestivalis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carotenoids and their fatty acid esters in the petals of Adonis aestivalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and validation of reliable astaxanthin quantification from natural sources | PLOS One [journals.plos.org]

- 13. Development and validation of reliable astaxanthin quantification from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 14. waters.com [waters.com]

- 15. lcms.cz [lcms.cz]

- 16. An Alternative Route for Astaxanthin Biosynthesis in Green Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Biosynthesis of Astaxanthin Esters in Schizochytrium sp. is Mediated by a Bifunctional Diacylglycerol Acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

The intricate pathway of astaxanthin ester biosynthesis in Haematococcus pluvialis: A technical guide for researchers

An in-depth exploration of the enzymatic, genetic, and environmental factors governing the production of astaxanthin (B1665798) esters in the green microalga Haematococcus pluvialis. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this high-value ketocarotenoid's synthesis.

Haematococcus pluvialis, a freshwater green microalga, stands out in the microbial world for its remarkable ability to accumulate astaxanthin, a potent antioxidant, to levels as high as 4% of its dry weight under stress conditions.[1] This vibrant red ketocarotenoid is not typically found in its free form within the cell. Instead, it is predominantly esterified with various fatty acids, forming a complex mixture of monoesters and diesters.[2][3] These esters are sequestered in cytoplasmic lipid droplets, which are formed during the alga's encystment in response to environmental pressures.[4] The esterification process is not merely a storage mechanism; it is intrinsically linked to the regulation and enhancement of astaxanthin biosynthesis.

The Core Biosynthetic Pathway of Astaxanthin

The journey from primary metabolites to astaxanthin esters is a multi-step process involving several key enzymes and intermediate compounds. The biosynthesis of astaxanthin in H. pluvialis initiates from the precursor isopentenyl pyrophosphate (IPP) within the chloroplasts, following the non-mevalonate pathway.[4]

The central pathway proceeds from β-carotene, a common carotenoid precursor.[4][5] In H. pluvialis, the synthesis of astaxanthin is believed to preferentially occur through the ketolation of β-carotene, followed by hydroxylation reactions.[6] This is in contrast to some other organisms that may hydroxylate β-carotene to zeaxanthin (B1683548) first.[6] The key enzymatic steps converting β-carotene to astaxanthin are catalyzed by β-carotene ketolase (BKT) and β-carotene hydroxylase (CrtR-b).[4][6]

Experimental evidence using the inhibitor diphenylamine (B1679370) supports this pathway. When treated with diphenylamine, which inhibits the conversion of β-carotene to its keto-derivatives, H. pluvialis cultures accumulate β-carotene, while the production of echinenone (B51690) and canthaxanthin (B1668269) is blocked.[7] This strongly suggests that echinenone and canthaxanthin are bona fide intermediates in the astaxanthin biosynthetic pathway in this alga.[7]

References

- 1. Transcription Factors From Haematococcus pluvialis Involved in the Regulation of Astaxanthin Biosynthesis Under High Light-Sodium Acetate Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of astaxanthin and astaxanthin esters in the microalgae Haematococcus pluvialis by LC-(APCI)MS and characterization of predominant carotenoid isomers by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. digitalcommons.usm.maine.edu [digitalcommons.usm.maine.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

Stability Showdown: Astaxanthin Dipalmitate vs. Free Astaxanthin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Astaxanthin (B1665798), a potent carotenoid antioxidant, holds significant promise in the pharmaceutical and nutraceutical industries. However, its inherent instability to light, heat, and oxygen presents a formidable challenge for formulation and commercialization. Esterification, particularly to form astaxanthin dipalmitate, has emerged as a key strategy to enhance its stability. This technical guide provides a comprehensive comparison of the stability profiles of this compound and free astaxanthin, supported by quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows. Evidence strongly indicates that esterified forms of astaxanthin, including the dipalmitate ester, exhibit superior stability compared to the free form, thereby offering a more robust candidate for therapeutic and commercial development.

Comparative Stability Analysis

Free astaxanthin is highly susceptible to degradation when exposed to environmental factors such as light, heat, and oxygen.[1][2] This degradation is primarily due to the oxidation of its polyene chain, which is responsible for its antioxidant activity and characteristic red color. Esterification of the hydroxyl groups on the terminal rings of the astaxanthin molecule with fatty acids, such as palmitic acid to form this compound, significantly enhances its stability.[3][4]

The ester groups provide steric hindrance, protecting the vulnerable polyene chain from oxidative attack. This increased stability is crucial for maintaining the compound's biological efficacy and extending the shelf-life of astaxanthin-containing products.[5]

Quantitative Stability Data

The following tables summarize the quantitative data from various studies on the degradation of free astaxanthin and the enhanced stability of its esterified forms under different stress conditions.

Table 1: Thermal Degradation of Free Astaxanthin

| Temperature (°C) | Degradation Rate/Observation | Reference |

| 50 | >10% degradation after 1 hour | [6] |

| 60 | Significant degradation | [6] |

| 70 | 31.35% degradation after 1 hour | [6] |

| 80 | 38.28% degradation after 1 hour | [6] |

| 70-90 | Stable in certain oils (rice bran, gingelly, palm oil) with 84-90% retention | [7][8] |

| 120, 150 | Reduced astaxanthin content | [7] |

Table 2: Light-Induced Degradation of Free Astaxanthin

| Condition | Degradation Rate/Observation | Reference |

| Room temperature with light | 23.59% degradation after 5 days | [9] |

| Prolonged UV exposure (>48h) | >20% degradation | [6] |

| UV irradiation (288h) | Isomerization of 9,13-di-cis isomer occurred | [6] |

Table 3: Comparative Stability of Free vs. Esterified Astaxanthin

| Condition | Observation | Reference |

| General Storage | Esterified astaxanthin is more stable than free astaxanthin.[3][4][9] | [3][4][9] |

| Oxidation and Aggregation | Free astaxanthin is prone to oxidation and aggregation, which is stabilized by esterification.[3] | [3] |

| Storage of H. pluvialis powder | Diesters are more stable than monoesters and free astaxanthin during storage.[5] | [5] |

| Feed Preparation and Storage | Synthetic (free) astaxanthin showed a better retention rate than natural (esterified) astaxanthin in one study.[10] | [10] |

Experimental Protocols

Synthesis of this compound (General Esterification Protocol)

A precise protocol for the synthesis of this compound was not explicitly detailed in the searched literature. However, a general enzymatic or chemical esterification process would be followed. A representative chemical synthesis of astaxanthin from canthaxanthin (B1668269) is described, which could be adapted for esterification.

Protocol: Synthesis of Astaxanthin from Canthaxanthin [11]

-

Dissolution: Dissolve 5.64g (10mmol) of canthaxanthin in 180ml of methanol (B129727) in a 500ml three-necked flask under a nitrogen atmosphere.

-

Addition of Oxidant: Add 3.30g (15mmol) of iodosylbenzene.

-

Temperature Adjustment: Lower the reaction temperature to 10°C with stirring.

-

Catalyst Addition: Dissolve 0.20g (5.0mmol) of sodium hydroxide (B78521) in 20ml of methanol and add it dropwise to the reaction mixture over 30 minutes.

-

Reaction: Raise the temperature to room temperature and continue the reaction under normal pressure for 12 hours.

-

Work-up: Remove methanol under reduced pressure. Add water and dichloromethane (B109758) for washing and liquid-liquid separation.

-

Purification: The organic phase containing the crude product is dried, concentrated, and recrystallized from acetone (B3395972) to yield pure astaxanthin.

To synthesize this compound, a subsequent esterification step with palmitoyl (B13399708) chloride or palmitic acid under appropriate catalytic conditions would be necessary.

Extraction and Purification of Astaxanthin from Biological Sources

Protocol: Ethanol-based Extraction from Corynebacterium glutamicum [12][13]

-

Solvent Selection: Screen various solvents (e.g., ethanol (B145695), acetone, ethyl acetate) for optimal extraction efficiency. 90% ethanol was found to be optimal.

-

Parameter Optimization:

-

Ethanol Concentration: Test a range of ethanol concentrations (e.g., 62.5–97.5% v/v).

-

Temperature: Evaluate different temperatures (e.g., 30–70 °C).

-

Biomass-to-Solvent Ratio: Test various ratios (e.g., 3.8–19.0 mg CDW/mL solvent).

-

-

Optimal Extraction: Perform the extraction with 90% ethanol at 60°C with a biomass-to-solvent ratio of 5.6 mg CDW/mL for 20 minutes with agitation.

-

Separation: Centrifuge the mixture to separate the supernatant containing the extracted astaxanthin from the cell debris.

-

Purification (Optional): For higher purity, the crude extract can be further purified using column chromatography.

Stability Assessment of Astaxanthin

Protocol: General Stability Testing (Compiled from multiple sources[6][9])

-

Sample Preparation: Prepare solutions of free astaxanthin and this compound in a suitable solvent (e.g., acetone, edible oil).

-

Stress Conditions:

-

Thermal Stress: Incubate samples at various temperatures (e.g., 4°C, room temperature, 50°C, 70°C, 90°C) in the dark.

-

Light Stress: Expose samples to a controlled light source (e.g., UV lamp, natural sunlight) at a constant temperature.

-

Oxygen Stress: Store samples under different atmospheres (e.g., air, nitrogen, vacuum).

-

-

Time Points: Collect aliquots of the samples at predefined time intervals (e.g., 0, 1, 2, 4, 24, 48 hours; 1, 5, 10 days).

-

Analysis: Quantify the remaining astaxanthin concentration at each time point using High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector (detection wavelength ~470 nm).

-

Data Analysis: Determine the degradation kinetics by fitting the concentration data to zero-order, first-order, or second-order kinetic models. Calculate the degradation rate constant (k) and the half-life (t½) for each condition.

Signaling Pathways and Experimental Workflows

Antioxidant and Anti-inflammatory Signaling Pathways of Astaxanthin

Astaxanthin exerts its beneficial biological effects by modulating key signaling pathways involved in oxidative stress and inflammation.[14][15]

Caption: Astaxanthin's antioxidant and anti-inflammatory mechanisms.

General Experimental Workflow for Astaxanthin Stability Assessment

The following diagram illustrates a typical workflow for comparing the stability of this compound and free astaxanthin.

Caption: Workflow for comparative stability analysis.

Conclusion

References

- 1. Critical review of encapsulation methods for stabilization and delivery of astaxanthin | Journal of Food Bioactives [isnff-jfb.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. knowledge.axabio.com [knowledge.axabio.com]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of astaxanthin stability under varying temperatures and ultraviolet irradiation durations based on Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. myfoodresearch.com [myfoodresearch.com]

- 10. Comparison of the Retention Rates of Synthetic and Natural Astaxanthin in Feeds and Their Effects on Pigmentation, Growth, and Health in Rainbow Trout (Oncorhynchus mykiss) [mdpi.com]

- 11. Astaxanthin synthesis - chemicalbook [chemicalbook.com]

- 12. Extraction and Purification of Highly Active Astaxanthin from Corynebacterium glutamicum Fermentation Broth | MDPI [mdpi.com]

- 13. Extraction and Purification of Highly Active Astaxanthin from Corynebacterium glutamicum Fermentation Broth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antioxidant and anti-inflammatory mechanisms of action of astaxanthin in cardiovascular diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

Unraveling the Antioxidant Prowess of Astaxanthin Dipalmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Astaxanthin (B1665798), a xanthophyll carotenoid, is renowned for its potent antioxidant properties, far exceeding those of many other well-known antioxidants. In nature, astaxanthin often exists in its esterified forms, with astaxanthin dipalmitate being a prominent diester. This technical guide provides an in-depth exploration of the antioxidant mechanisms of this compound, addressing its direct radical scavenging activities and its indirect role in modulating cellular antioxidant defense systems. The document synthesizes available scientific evidence, presents quantitative data in a comparative format, details relevant experimental protocols, and visualizes key pathways to offer a comprehensive resource for researchers and professionals in drug development. While much of the existing research focuses on free astaxanthin, this guide extrapolates and specifies the mechanisms pertinent to its dipalmitate ester form, highlighting its enhanced stability and the critical role of enzymatic hydrolysis in its bioactivity.

Introduction: Astaxanthin and its Dipalmitate Ester

Astaxanthin is a lipid-soluble pigment responsible for the characteristic red-orange color of many marine organisms.[1] Its unique molecular structure, featuring a long polyene chain with hydroxyl and keto groups on each terminal ionone (B8125255) ring, underpins its exceptional antioxidant capacity.[1][2] this compound is a diester of astaxanthin, where both hydroxyl groups are esterified with palmitic acid, a common saturated fatty acid. This esterification significantly enhances the molecule's stability, protecting it from degradation due to factors like heat, light, and oxidation.[3][4]

The primary mechanism of action for this compound as an antioxidant relies on its hydrolysis to free astaxanthin within the body.[5][6] This enzymatic conversion, facilitated by lipases and cholesterol esterases, releases the active free astaxanthin, which can then exert its full antioxidant effects.[5][7] Therefore, understanding the antioxidant mechanism of this compound necessitates a thorough understanding of the actions of its active form, free astaxanthin.

Core Antioxidant Mechanisms of Astaxanthin

The antioxidant activity of astaxanthin, the active form of this compound, is multifaceted, involving both direct and indirect mechanisms to counteract oxidative stress.

Direct Radical Scavenging and Quenching

Astaxanthin's distinctive molecular structure enables it to be a highly effective scavenger of a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

-

Singlet Oxygen Quenching: Astaxanthin is exceptionally proficient at quenching singlet oxygen (¹O₂), a high-energy form of oxygen that can cause significant cellular damage.[8][9]

-

Free Radical Scavenging: It can effectively neutralize superoxide (B77818) anion radicals (O₂⁻), hydroxyl radicals (•OH), and peroxyl radicals (ROO•), thereby terminating damaging chain reactions.[1][9] The polyene chain of astaxanthin traps radicals within the cell membrane, while the terminal rings scavenge radicals at both the inner and outer surfaces of the membrane.[2]

Indirect Antioxidant Effects: Modulation of Cellular Pathways

Beyond its direct scavenging activities, astaxanthin modulates endogenous antioxidant defense systems, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10][11][12][13]

Nrf2 Signaling Pathway Activation:

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like astaxanthin, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.[11] This leads to the increased synthesis of a suite of protective enzymes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.[12]

-

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A detoxifying enzyme that catalyzes the reduction of quinones.[11]

-

Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx): Key enzymes involved in the detoxification of superoxide radicals and hydrogen peroxide.[14]

Quantitative Data on Antioxidant Activity

While specific quantitative data for this compound is limited in the literature, studies on astaxanthin esters and free astaxanthin provide valuable insights into its antioxidant efficacy. It is generally reported that esterified forms of astaxanthin exhibit superior antioxidant activity compared to the free form in various models.[14] The following tables summarize the available quantitative data for free astaxanthin, which is the active form derived from this compound.

Table 1: In Vitro Radical Scavenging Activity of Free Astaxanthin

| Assay | Test System | IC50 / EC50 Value (µg/mL) | Reference |

| DPPH Radical Scavenging | Ethanol (B145695) Extract from Shrimp Shells | 17.5 ± 3.6 | [15] |

| ABTS Radical Scavenging | Ethanol Extract from Shrimp Shells | 7.7 ± 0.6 | [15] |

| β-Carotene Bleaching | Ethanol Extract from Shrimp Shells | 15.1 ± 1.9 | [3] |

| Singlet Oxygen Quenching | Ethanol Extract from Shrimp Shells | 9.2 ± 0.5 | [3] |

IC50/EC50: The concentration of the antioxidant required to scavenge 50% of the radicals.

Table 2: Comparative Antioxidant Activity of Free Astaxanthin

| Antioxidant | Relative Potency vs. Astaxanthin |

| Vitamin C | Astaxanthin is reportedly 65 times more potent.[1] |

| Beta-carotene | Astaxanthin is reportedly 54 times more potent.[1] |

| Vitamin E | Astaxanthin is reportedly 14 times more potent.[1] |

Note: These values are often cited but can vary depending on the specific assay and experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the antioxidant activity of astaxanthin and its esters. These protocols can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol

-

This compound (or astaxanthin standard)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO, followed by dilution in methanol).

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add varying concentrations of the this compound solution to the wells.

-

Include a control group with the solvent instead of the antioxidant solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC50 value from a plot of inhibition percentage against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

This compound (or astaxanthin standard)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the ABTS radical cation solution by mixing equal volumes of ABTS stock solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM).

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This forms the ABTS•+ solution.

-

Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add a fixed volume of the diluted ABTS•+ solution to each well.

-

Add varying concentrations of the this compound solution.

-

Include a control group with the solvent.

-

Incubate for a specified time (e.g., 6 minutes) at room temperature.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Materials:

-

Human hepatoma HepG2 cells (or other suitable cell line)

-

Cell culture medium and supplements

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA)

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) - a peroxyl radical generator

-

This compound

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader

Procedure:

-

Seed HepG2 cells in a 96-well black microplate and allow them to reach confluence.

-

Treat the cells with various concentrations of this compound (solubilized appropriately, e.g., in DMSO and diluted in media) and a vehicle control for a specified period (e.g., 1 hour).

-

Remove the media and wash the cells with PBS.

-

Load the cells with DCFH-DA solution and incubate.

-

Wash the cells with PBS to remove excess DCFH-DA.

-

Add AAPH solution to induce oxidative stress.

-

Immediately measure the fluorescence intensity at timed intervals using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).

-

Calculate the area under the curve (AUC) for the fluorescence kinetics.

-

Determine the CAA value using the formula: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Conclusion and Future Directions

This compound represents a stable and potent source of astaxanthin, a carotenoid with exceptional antioxidant capabilities. Its mechanism of action is centered on its enzymatic hydrolysis to free astaxanthin, which then directly neutralizes a broad spectrum of reactive oxygen and nitrogen species and indirectly bolsters the cellular antioxidant defense system through the activation of the Nrf2 signaling pathway. While quantitative data specifically for this compound is still emerging, the extensive research on free astaxanthin provides a strong foundation for understanding its significant potential in mitigating oxidative stress.

For researchers and drug development professionals, future investigations should focus on several key areas:

-

Direct Comparative Studies: Conducting head-to-head studies comparing the antioxidant efficacy of this compound with free astaxanthin and other astaxanthin esters using standardized in vitro and in vivo models.

-

Nrf2 Activation by the Dipalmitate Form: Elucidating the specific interactions and efficacy of this compound in activating the Nrf2 pathway.

-

Bioavailability and Metabolism: Further investigating the pharmacokinetics and metabolism of this compound to optimize its delivery and therapeutic potential.

By addressing these research gaps, the full therapeutic promise of this compound as a powerful antioxidant agent can be realized.

References

- 1. Pharmaceutical and nutraceutical potential of natural bioactive pigment: astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Astaxanthin preparation by lipase-catalyzed hydrolysis of its esters from Haematococcus pluvialis algal extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Astaxanthin alleviates oxidative stress and skeletal muscle damage by promoting mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Evaluation of hepatoprotective and antioxidant activity of astaxanthin and astaxanthin esters from microalga-Haematococcus pluvialis [agris.fao.org]

- 15. In Vitro Antioxidant, Antityrosinase, and Cytotoxic Activities of Astaxanthin from Shrimp Waste - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility of Astaxanthin Dipalmitate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Astaxanthin (B1665798) dipalmitate, a diester of the potent antioxidant astaxanthin, offers enhanced stability and lipophilicity, making it a compound of significant interest in the pharmaceutical, nutraceutical, and cosmetic industries. A critical parameter for its application and formulation is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the available data on the solubility of astaxanthin dipalmitate and related astaxanthin forms, details experimental protocols for solubility determination, and presents visual workflows to aid in laboratory processes.

Understanding the Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its solubility characteristics can be inferred from its chemical structure and from studies on the extraction and analysis of astaxanthin esters. As a highly lipophilic molecule due to the two palmitate chains, this compound is expected to be readily soluble in non-polar organic solvents.

Extraction studies of astaxanthin from natural sources like Haematococcus pluvialis, which contains a mixture of free astaxanthin, monoesters, and diesters (including dipalmitate), commonly employ solvents such as acetone (B3395972), hexane, isopropanol, and methyl tert-butyl ether (MTBE).[1][2][3] The efficiency of these extractions indicates that this compound is soluble in these organic solvents. Notably, research suggests that less polar solvents or mixed solvent systems may be more effective for dissolving astaxanthin esters. For instance, MTBE and a hexane-isopropanol mixture have been shown to be more efficient in extracting astaxanthin esters compared to acetone alone.[1][3]

Analytical procedures for astaxanthin esters also provide insights into suitable solvents, with methods often utilizing acetone or a hexane/2-propanol mixture to dissolve the sample before analysis by high-performance liquid chromatography (HPLC) or spectrophotometry.[4][5]

Quantitative Solubility Data for Astaxanthin

For reference and comparison, the following table summarizes the available quantitative solubility data for free astaxanthin in several organic solvents. It is crucial to note that these values are for the unesterified form and the solubility of this compound will differ.

| Organic Solvent | Temperature (°C) | Solubility | Source |

| Chloroform | Room Temperature | ~6 mg/mL | [6] |

| Chloroform | Not Specified | 5 mg/mL | [7] |

| Dimethylformamide | Room Temperature | ~0.5 mg/mL | [6] |

| Dimethyl sulfoxide (B87167) (DMSO) | Room Temperature | ~0.13 mg/mL | [6] |

| Dimethyl sulfoxide (DMSO) | With Heat | 50 mg/mL | [7] |

| Ethanol | Room Temperature | ~0.09 mg/mL | [6] |

| Acetone | Not Specified | Soluble | [8] |

| Acetic Acid | Not Specified | Highly Soluble | [8] |

Experimental Protocols for Solubility Determination

Protocol: Determination of this compound Solubility by the Saturation Shake-Flask Method

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (e.g., hexane, acetone, ethanol, chloroform, ethyl acetate)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Micropipettes

-

UV-Vis Spectrophotometer or HPLC system with a suitable detector (e.g., PDA or UV-Vis)

-

Volumetric flasks and other standard laboratory glassware

2. Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the sedimentation of the excess solid.

-

Centrifuge the vials at a controlled temperature to ensure complete separation of the solid phase from the saturated solution.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant (the saturated solution) using a pre-warmed/cooled pipette to avoid temperature-induced precipitation.

-

Dilute the aliquot with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Using UV-Vis Spectrophotometry:

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorption (λmax) for this compound in the specific solvent.

-

Calculate the concentration using a pre-determined calibration curve of this compound in the same solvent.

-

-

Using HPLC:

-

Inject the diluted solution into an HPLC system.

-

Determine the concentration by comparing the peak area to a calibration curve generated from standards of known concentration.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the determination of this compound solubility.

Caption: A flowchart outlining the key steps for determining the solubility of this compound.

Conclusion

While precise quantitative solubility data for this compound in a wide range of organic solvents remains an area for further investigation, its inherent lipophilicity, confirmed by its efficient extraction with non-polar and mixed organic solvents, indicates good solubility in such media. The provided experimental protocol offers a robust framework for researchers to determine the specific solubility of this compound in solvents relevant to their formulation and analytical needs. This foundational knowledge is essential for the successful development of novel delivery systems and applications harnessing the potent antioxidant properties of this stable astaxanthin ester.

References

- 1. Identification and Content of Astaxanthin and Its Esters from Microalgae Haematococcus pluvialis by HPLC-DAD and LC-QTOF-MS after Extraction with Various Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Identification and Content of Astaxanthin and Its Esters from Microalgae Haematococcus pluvialis by HPLC-DAD and LC-QTOF-MS after Extraction with Various Solvents [mdpi.com]

- 4. Development and validation of reliable astaxanthin quantification from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. waters.com [waters.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

Commercial Production of Astaxanthin Dipalmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astaxanthin (B1665798) dipalmitate, the diester of astaxanthin and palmitic acid, offers enhanced stability and bioavailability compared to its free form, making it a compound of significant interest for the pharmaceutical, nutraceutical, and cosmetic industries. This technical guide provides an in-depth overview of the core methodologies for the commercial production of astaxanthin dipalmitate, encompassing chemical synthesis, enzymatic esterification, and microbial fermentation. Detailed experimental protocols, comparative quantitative data, and key metabolic and reaction pathways are presented to equip researchers and professionals with the critical information required for its development and production.

Introduction

Astaxanthin is a potent antioxidant carotenoid naturally synthesized by various microorganisms. Its commercial value is substantial, though its application can be limited by its inherent instability. Esterification of astaxanthin with fatty acids, such as palmitic acid to form this compound, is a key strategy to improve its stability, lipid solubility, and bioavailability. This guide explores the primary commercial routes to obtaining this high-value compound.

Production Methodologies

The commercial production of this compound can be broadly categorized into three main approaches: direct chemical synthesis from astaxanthin, enzymatic synthesis, and extraction from microbial sources that naturally produce astaxanthin esters.

Chemical Synthesis

Direct chemical esterification of astaxanthin with a palmitoyl (B13399708) donor is a primary method for producing high-purity this compound. This approach offers high yields and specificity.

Experimental Protocol: Synthesis of this compound via Acylation

This protocol is based on the method described in patent US20170305849A1[1].

-

Materials:

-

Astaxanthin (1 equivalent)

-

Palmitoyl chloride (3 equivalents)

-

Pyridine (B92270) (3.3 equivalents)

-

Dichloromethane (solvent)

-

-

Procedure:

-

Charge a reaction vessel with astaxanthin and pyridine in dichloromethane.

-

At a controlled temperature of 20°C, add palmitoyl chloride dropwise to the reaction mixture over a period of 5 minutes.

-

Allow the reaction to proceed for a set duration (e.g., up to 24 hours) while monitoring the conversion of astaxanthin to its mono- and di-palmitate esters, for instance by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction and purify the this compound from the reaction mixture using appropriate chromatographic techniques.

-

Microbial Production

Certain microalgae, most notably Haematococcus pluvialis, are the primary natural sources of astaxanthin. Under stress conditions, these microorganisms accumulate astaxanthin predominantly in its esterified form, including mono- and di-esters of various fatty acids, such as palmitic acid (C16:0)[2][3].

Experimental Protocol: Cultivation and Extraction from Haematococcus pluvialis

-

Cultivation (Two-Stage Process):

-

Green Stage: Cultivate H. pluvialis under optimal conditions for biomass accumulation (e.g., favorable light, temperature, and nutrient levels).

-

Red Stage: Induce astaxanthin production and esterification by subjecting the culture to stress conditions such as high light intensity, nutrient deprivation (especially nitrogen), or increased salinity.

-

-

Harvesting and Extraction:

-

Harvest the algal biomass through centrifugation or filtration.

-

Disrupt the thick cell wall of the encysted cells using methods like high-pressure homogenization or enzymatic treatment.

-

Extract the astaxanthin esters using organic solvents (e.g., acetone, ethanol) or supercritical CO2 extraction[2].

-

-

Purification:

-

The crude extract, which contains a mixture of free astaxanthin, monoesters, and diesters, can be further purified using chromatographic methods like column chromatography to isolate the this compound fraction.

-

Enzymatic Synthesis

Enzymatic esterification of astaxanthin with palmitic acid offers a milder and more specific alternative to chemical synthesis. Lipases are commonly employed for this purpose.

Experimental Protocol: Lipase-Catalyzed Synthesis of Astaxanthin Esters

This protocol is a representative method based on principles of enzymatic esterification of carotenoids[4][5][6][7].

-

Materials:

-

Astaxanthin

-

Palmitic acid or an activated form like vinyl palmitate

-

Immobilized lipase (B570770) (e.g., from Candida antarctica or Pseudomonas species)

-

Anhydrous organic solvent (e.g., hexane, tert-butanol)

-

-

Procedure:

-

Dissolve astaxanthin and a molar excess of palmitic acid in the organic solvent.

-

Add the immobilized lipase to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 40-60°C) with gentle agitation.

-

Monitor the progress of the esterification by HPLC.

-

Once the desired conversion is achieved, recover the immobilized enzyme by filtration.

-

Purify the this compound from the reaction mixture.

-

Quantitative Data Presentation

The following tables summarize quantitative data for the different production methods of this compound and its related esters.

| Table 1: Chemical Synthesis of this compound | |

| Parameter | Value |

| Starting Material | Astaxanthin |

| Reagents | Palmitoyl chloride, Pyridine |

| Solvent | Dichloromethane |

| Molar Ratio (Astaxanthin:Palmitoyl Chloride) | 1:3 |

| Reaction Temperature | 20°C |

| Yield | A good yield is reported, though specific percentages can vary based on reaction time. |

| Reference | [1] |

| Table 2: Microbial Production of Astaxanthin Esters in H. pluvialis | |

| Parameter | Value |

| Organism | Haematococcus pluvialis |

| Total Astaxanthins | 1.4 to 30.9 mg/g dry biomass |

| Composition of Astaxanthin Forms | ~70-79% Monoesters, ~20-35% Diesters, <5% Free Astaxanthin |

| Predominant Fatty Acids in Esters | C18:3, C18:2, C18:1, and C16:0 (Palmitic acid) |

| Reference | [2][3][8] |